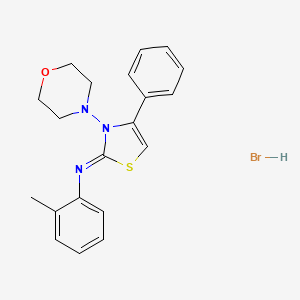

(Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

描述

This compound belongs to the class of thiazol-2(3H)-ylidene derivatives, characterized by a thiazole ring fused with a hydrazone moiety. The Z-configuration of the imine bond (C=N) is critical for its stereoelectronic properties and biological interactions. The morpholino group at the 3-position and the phenyl substituent at the 4-position of the thiazole ring enhance solubility and modulate electronic effects, while the hydrobromide counterion improves crystallinity and stability .

属性

IUPAC Name |

N-(2-methylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS.BrH/c1-16-7-5-6-10-18(16)21-20-23(22-11-13-24-14-12-22)19(15-25-20)17-8-3-2-4-9-17;/h2-10,15H,11-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHCVFZXEMHLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Substitution Reactions: The phenyl and morpholino groups are introduced through substitution reactions, often using nucleophilic aromatic substitution.

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学研究应用

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that derivatives of thiazole compounds often exhibit significant antimicrobial properties.

Case Study: Antimicrobial Screening

In one study, a series of thiazole derivatives were synthesized and tested for their antimicrobial activity using the turbidimetric method against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicated that certain derivatives displayed potent activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. Thiazole derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Evaluation

In a study conducted by the National Cancer Institute, a related thiazole compound exhibited significant antitumor activity against a panel of human tumor cell lines. The mean growth inhibition values indicated that these compounds could serve as potential leads for further development into anticancer agents .

| Compound Name | Cell Line Tested | GI50 (μM) | Reference |

|---|---|---|---|

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Various cancer lines | 15.72 |

Mechanistic Insights

The mechanism of action for these compounds often involves interaction with specific enzymes or cellular pathways critical for microbial survival or cancer cell proliferation.

Enzyme Inhibition Studies

Research has indicated that certain thiazole derivatives act as inhibitors of key enzymes involved in fungal sterol biosynthesis, such as 14α-demethylase. This inhibition disrupts the normal function of the fungi, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

Analysis of Structural Variants

Studies have shown that modifications to the thiazole ring or the morpholine group can significantly affect biological activity. For instance, substituents on the phenyl ring can enhance or diminish antimicrobial potency .

作用机制

The mechanism of action of (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide would depend on its specific biological target. Generally, thiazole derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include:

Physicochemical Properties

- Solubility: The morpholino group in the target compound improves water solubility compared to methoxy or methyl substituents in analogs . Hydrobromide salts generally exhibit higher solubility in polar solvents than hydrochloride salts due to larger anion size .

- Thermal Stability : Differential scanning calorimetry (DSC) data (unavailable in evidence) would likely show higher melting points for sulfonyl-containing analogs (e.g., ) due to strong intermolecular interactions.

- Spectroscopic Signatures : IR spectra of the target compound would show N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹), consistent with and . Mass spectrometry would follow the nitrogen rule, with molecular ions near m/z 450–500 .

生物活性

(Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

- Common Name : this compound

- CAS Number : 1180038-01-0

- Molecular Formula : CHBrNOS

- Molecular Weight : 446.4 g/mol

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between thiazole derivatives and aniline compounds. Variations in the substituents on the thiazole ring can significantly influence the biological activity of the resulting products.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. For instance, related compounds have shown promising activity against various bacterial strains and fungi, indicating potential applications in treating infections.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2d | Candida albicans | 1.23 μg/mL |

| 2e | Candida parapsilosis | 1.23 μg/mL |

The above table summarizes findings from studies on similar thiazole derivatives, where compound 2e exhibited comparable activity to established antifungal agents like ketoconazole .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring enhance cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2d | NIH/3T3 | 148.26 |

| 2e | NIH/3T3 | 187.66 |

These results suggest that both compounds exhibit significant cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit ergosterol synthesis in fungi, disrupting cell membrane integrity.

- CYP51 Inhibition : The interaction with the CYP51 enzyme is crucial for antifungal activity, as it plays a significant role in ergosterol biosynthesis.

- Cytotoxic Pathways : The induction of apoptosis in cancer cells through mitochondrial pathways has been observed with certain thiazole derivatives.

Case Studies

Recent literature has documented various case studies showcasing the effectiveness of thiazole derivatives:

- Antifungal Activity : A study demonstrated that compound 2e significantly inhibited ergosterol synthesis at rates of 88.638% and 83.373% after 24 and 48 hours, respectively .

- Anticancer Studies : In vitro studies revealed that thiazole derivatives exhibited potent anticancer effects against multiple cancer cell lines, with IC values indicating effective concentrations for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。